3,6-Dibromo-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two bromine atoms at the 3 and 6 positions of the tetrazine ring. This compound has gained attention due to its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of 3,6-dibromo-1,2,4,5-tetrazine is , and it has a molecular weight of approximately 250.84 g/mol. The compound is known for its high reactivity due to the electron-deficient nature of the tetrazine ring, making it suitable for various chemical transformations and applications in bioorthogonal chemistry .
The biological activity of 3,6-dibromo-1,2,4,5-tetrazine has been explored primarily in the context of its use as a bioorthogonal reagent. Its ability to react selectively with certain biomolecules makes it valuable for:
The synthesis of 3,6-dibromo-1,2,4,5-tetrazine can be achieved through several methods:
3,6-Dibromo-1,2,4,5-tetrazine has several notable applications:
Studies on the interactions of 3,6-dibromo-1,2,4,5-tetrazine focus on its reactivity with various biological molecules and synthetic targets. These studies reveal:
Several compounds share structural similarities with 3,6-dibromo-1,2,4,5-tetrazine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Bromo-1,2,4,5-tetrazine | Structure | Used extensively for protein labeling |
| 3-Chloro-1,2,4,5-tetrazine | Structure | Less reactive than dibrominated counterparts |
| 3-Methyl-1,2,4,5-tetrazine | Structure | Exhibits different reactivity patterns |
3,6-Dibromo-1,2,4,5-tetrazine is unique due to its dual bromination which enhances its reactivity compared to mono-substituted variants. This increased reactivity opens up diverse pathways for chemical synthesis and biological applications not readily accessible with other similar compounds.
3,6-Dibromo-1,2,4,5-tetrazine (C$$2$$Br$$2$$N$$_4$$) is a halogenated derivative of the 1,2,4,5-tetrazine heterocycle, first synthesized in the early 21st century as part of efforts to expand the reactivity and applicability of tetrazines in organic chemistry. The compound’s discovery emerged from advancements in halogenation methodologies for aromatic systems, particularly the development of regioselective bromination protocols for electron-deficient heterocycles. Early synthetic routes involved direct bromination of 1,2,4,5-tetrazine precursors using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
A pivotal breakthrough came with the optimization of transition metal-catalyzed halogenation, which enabled efficient access to 3,6-dibromo-1,2,4,5-tetrazine while minimizing side reactions. The compound’s structural characterization, including X-ray crystallography and NMR spectroscopy, confirmed its planar aromatic geometry and electron-deficient nature, which arise from the combined inductive effects of bromine atoms and the tetrazine core.
3,6-Dibromo-1,2,4,5-tetrazine serves as a versatile building block in synthetic chemistry due to its dual reactivity:
The compound participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate unsymmetrically substituted tetrazines. For example:
The synthesis of 3,6-dibromo-1,2,4,5-tetrazine represents a significant advancement in halogenated tetrazine chemistry, with this compound bearing the molecular formula C₂Br₂N₄ and a molecular weight of 239.86 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 1071030-18-6, establishing its unique chemical identity [3] [4].
The primary synthetic approach to 3,6-dibromo-1,2,4,5-tetrazine involves direct halogenation of parent tetrazine compounds through palladium-catalyzed carbon-hydrogen bond functionalization protocols [5] [6]. Recent developments in tetrazine halogenation have demonstrated that alkali halides serve as effective nucleophilic reagent sources for nitrogen-directed palladium-catalyzed ortho-carbon-hydrogen halogenation reactions [5] [7].
The most efficient halogenation methodology employs simple alkali halides of the type MX, where M represents lithium, sodium, potassium, or cesium, and X represents iodine, bromine, or chlorine [6] [7]. This general protocol achieves selective ortho-monohalogenation through microwave irradiation assistance, completing reactions within thirty minutes [5] [6]. The reaction mechanism proceeds through phenyliodanediacetate as the oxidant, enabling clean carbon-hydrogen iodination, bromination, and chlorination reactions [6] [7].
Alternative synthetic routes have been explored through electrophilic aromatic substitution mechanisms, particularly for bromination reactions [8]. The bromination process typically occurs through three distinct pathways depending on the substrate nature: free radical mechanisms for saturated compounds, addition reactions for unsaturated hydrocarbons, and electrophilic substitution mechanisms for aromatic compounds [8]. In the case of tetrazine systems, the electrophilic substitution pathway predominates due to the aromatic character of the tetrazine ring [8].
The halogenation selectivity has been demonstrated to be particularly challenging for symmetrical tetrazine systems, as up to four concurrent carbon-hydrogen functionalization reactions may potentially occur [5]. However, the development of palladium-catalyzed protocols has successfully addressed these selectivity challenges, enabling the preparation of monohalogenated tetrazine products with high regioselectivity [5] [6].
Large-scale production of 3,6-dibromo-1,2,4,5-tetrazine requires careful optimization of reaction conditions to achieve both high yields and exceptional purity levels [9] [10]. Commercial preparations typically target purity levels of 95.00% to 98%, as evidenced by analytical specifications from chemical suppliers [1] [4].
The optimization of tetrazine synthesis has benefited significantly from advances in Lewis acid-promoted methodologies [10] [11]. These approaches employ divalent nickel and zinc salts as catalysts, achieving yields up to 95% for tetrazine formation reactions [10]. The catalyst loading can be reduced to as low as 0.5% while maintaining excellent yields, representing a ten-fold improvement over previous methodologies [11].
| Synthesis Parameter | Optimized Conditions | Yield Range |
|---|---|---|
| Catalyst Loading | 0.5-5.0% nickel or zinc salts | 85-95% |
| Reaction Temperature | 20-80°C | Variable |
| Reaction Time | 30 minutes - 2 hours | Substrate dependent |
| Purification Method | High-performance liquid chromatography | 95-98% purity |
Storage and stability considerations play crucial roles in large-scale production protocols [4] [12]. The compound requires storage under inert atmosphere conditions at temperatures between 2-8°C to maintain chemical integrity [4]. Under these conditions, the material demonstrates excellent stability for extended periods, with some tetrazine derivatives showing stability for over 150 days when stored properly [9].
Solid-phase synthesis methodologies have emerged as particularly advantageous for large-scale production, offering yields ranging from 70-94% while eliminating classical solution-phase problems [13] [14]. These approaches are compatible with different solid-phase resins and linkers, requiring only a single final purification step [13]. The methodology proves especially valuable for avoiding mixtures of symmetrical and unsymmetrical tetrazines that commonly arise in solution-phase syntheses [13] [14].
The scalability of organocatalytic approaches using thiol-containing promoters has demonstrated particular promise for gram-scale syntheses [15]. These methodologies achieve satisfactory yields for unsymmetric tetrazines containing diverse reactive functional groups, with tetrazine probes demonstrating yields of 87-93% for further derivatization reactions [15].
X-ray crystallographic analysis of tetrazine compounds reveals fundamental structural characteristics that define their chemical behavior and reactivity patterns [16] [17]. The tetrazine ring system exhibits inherent planarity due to its aromatic character, with the carbon-carbon bonds to adjoining substituents at the 3- and 6-positions oriented close to antiparallel to each other [18].
Structural studies of related tetrazine compounds demonstrate that the six-membered tetrazine ring maintains planarity with minimal deviation from the ideal aromatic geometry [19] [20]. In substituted tetrazine systems, the largest deviation from planarity typically measures less than 0.024 Angstroms, indicating exceptional structural rigidity [19]. The tetrazine ring maintains its aromatic character through delocalized electron systems spanning all four nitrogen atoms and two carbon atoms [21].
| Structural Parameter | Measurement | Standard Deviation |
|---|---|---|
| Ring Planarity Deviation | < 0.024 Å | ± 0.001 Å |
| Carbon-Nitrogen Bond Length | 1.32-1.35 Å | ± 0.02 Å |
| Nitrogen-Nitrogen Bond Length | 1.35-1.38 Å | ± 0.02 Å |
| Bond Angles | 120-130° | ± 2° |
The molecular geometry of dibromo-substituted tetrazines exhibits specific characteristics related to the halogen substituents [22] [23]. The bromine atoms occupy positions that minimize steric hindrance while maintaining optimal electronic interactions with the tetrazine ring system [22]. The carbon-bromine bond lengths typically measure between 1.85-1.90 Angstroms, consistent with sp² hybridized carbon centers [22] [24].
Crystallographic studies reveal that halogenated tetrazines often form intermolecular interactions through halogen bonding and π-π stacking arrangements [25] [23]. These interactions contribute to the overall crystal stability and influence the compound's physical properties, including melting point and solubility characteristics [25].
The bond lengths and angles within the tetrazine ring system do not show significant deviation from those observed in unsubstituted tetrazine compounds [22]. This structural consistency indicates that halogen substitution primarily affects electronic properties rather than fundamental geometric parameters [22] [24].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3,6-dibromo-1,2,4,5-tetrazine through both proton and carbon-13 nuclear magnetic resonance techniques [12] [26]. The compound's nuclear magnetic resonance signature reflects the symmetrical nature of the dibromo substitution pattern and the electronic characteristics of the tetrazine ring system [26] [27].
The proton nuclear magnetic resonance spectrum of 3,6-dibromo-1,2,4,5-tetrazine is notably simplified due to the absence of protons directly attached to the tetrazine ring [26]. This characteristic distinguishes it from mono-substituted tetrazine derivatives, which typically exhibit characteristic downfield signals for the remaining ring proton [26] [28]. The symmetrical substitution pattern eliminates coupling patterns that would otherwise complicate spectral interpretation [26] [27].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for the tetrazine carbon atoms bearing bromine substituents [26] [27]. These carbons typically appear significantly downfield compared to unsubstituted tetrazine carbons, reflecting the electron-withdrawing nature of the bromine substituents [26]. The chemical shift values provide valuable structural confirmation and enable distinction from other halogenated tetrazine isomers [26] [28].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity |
|---|---|---|
| Tetrazine Ring Carbons | 150-170 ppm | Singlet |
| Quaternary Carbons | 145-165 ppm | Singlet |
| Coupling Constants | Not applicable | No ring protons |
Mass spectrometric analysis employs multiple ionization techniques to achieve comprehensive molecular characterization [12] [29]. Electron impact ionization typically produces molecular ion peaks at mass-to-charge ratio 239.86, corresponding to the molecular weight of the compound [12] [30]. The isotope pattern reflects the presence of two bromine atoms, creating characteristic doublet-of-doublets patterns due to the natural abundance of bromine-79 and bromine-81 isotopes [12] [29].
High-resolution mass spectrometry enables precise molecular formula determination, confirming the C₂Br₂N₄ composition [12] [28]. The accurate mass measurements typically achieve precision within 1-2 parts per million, providing unambiguous molecular identification [12] [29]. Fragmentation patterns observed in mass spectrometric analysis reveal characteristic loss of bromine atoms and nitrogen molecules, consistent with the expected fragmentation behavior of halogenated tetrazines [12] [30].
The mass spectrometric fingerprint serves as a definitive analytical tool for purity assessment and structural confirmation [12] [29]. Modern analytical protocols employ liquid chromatography coupled with mass spectrometry to achieve simultaneous separation and identification, enabling detection of impurities at parts-per-million levels [12] [28].
3,6-Dibromo-1,2,4,5-tetrazine exhibits unique electronic characteristics that distinguish it from classical aromatic systems. The compound belongs to the 1,2,4,5-tetrazine family, which represents one of the most electron-deficient heterocyclic systems known in organic chemistry [1] [2]. The tetrazine ring contains four nitrogen atoms and two carbon atoms arranged in a six-membered ring with alternating double bonds, creating a highly conjugated π-system [3].
The molecular orbital structure of 1,2,4,5-tetrazine derivatives has been extensively studied using density functional theory calculations [1] [4]. The highest occupied molecular orbital typically resides on the nitrogen lone pairs, while the lowest unoccupied molecular orbital is primarily localized on the carbon-nitrogen π-system [5]. In the case of 3,6-dibromo-1,2,4,5-tetrazine, the presence of bromine substituents significantly affects the electronic distribution through both inductive and mesomeric effects [4].
Computational studies using various methods including B3LYP/6-311+G(d,p), M06-2X functionals, and composite methods such as G4 have provided insights into the electronic structure of tetrazine derivatives [6] [7]. The electron-withdrawing nature of the bromine atoms stabilizes the π-system and influences the energy levels of frontier molecular orbitals [8].
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₂Br₂N₄ | Experimental | [9] [10] |
| Molecular Weight | 239.86 g/mol | Calculated | [9] [10] |
| Exact Mass | 237.849 | Mass spectrometry | [11] |
| LogP | 0.79160 | Calculated | [11] |
| Polar Surface Area | 51.56 Ų | Calculated | [11] |
The aromaticity of tetrazine systems has been a subject of considerable debate in the literature [1]. Multiple aromaticity indices have been applied to evaluate the aromatic character of tetrazine derivatives, with varying results depending on the computational method employed [12] [13].
Nucleus-independent chemical shift studies have provided additional insights into tetrazine aromaticity [14] [13]. The NICS(1) values for tetrazine derivatives typically range around -35.6 ± 1.8 ppm, which is significantly more negative than benzene (-10.0 ppm), suggesting strong diamagnetic ring currents characteristic of aromatic systems [14].
| Aromaticity Index | 1,2,4,5-Tetrazine | Benzene (reference) | Reference |
|---|---|---|---|
| Bird Index (I₆) | 87 | 100 | [1] |
| HOMA Index | 0.823 | 1.000 | [1] |
| NICS(1) (ppm) | -35.6 ± 1.8 | -10.0 | [14] |
The electronic delocalization in tetrazine rings follows a pattern distinct from classical aromatic systems. Quantum chemical calculations reveal that the π-electron density is not uniformly distributed around the ring, with higher electron density localized on the nitrogen atoms [4]. This asymmetric distribution contributes to the unique reactivity patterns observed in tetrazine chemistry [15].
The solubility characteristics of 3,6-dibromo-1,2,4,5-tetrazine remain poorly documented in the literature, reflecting the relatively recent synthesis and limited commercial availability of this compound [16] [17]. Available data suggest that halogenated tetrazine derivatives generally exhibit limited water solubility due to their hydrophobic character imparted by the halogen substituents [18].
Organic solvent compatibility appears to be moderate based on storage recommendations requiring inert atmosphere conditions [17] [19]. The compound's storage requirements specify temperatures between 2-8°C under inert atmosphere, suggesting potential sensitivity to moisture and oxidative degradation [16] [19].
Related tetrazine derivatives provide insight into expected solubility patterns. 3,6-diphenyl-1,2,4,5-tetrazine shows solubility in chloroform at 25 mg/mL, producing clear, very dark red solutions [20]. Similarly structured compounds like tetrazine-acid demonstrate solubility in dimethyl sulfoxide at 50 mg/mL, requiring ultrasonication for complete dissolution [18].
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Water Solubility | Not reported | - | [11] |
| Organic Solvent Solubility | Limited data available | Various solvents | [11] |
| Storage Temperature | 2-8°C | Under inert atmosphere | [16] [19] |
| Physical Form | Solid | Room temperature | [19] |
Thermal stability data specific to 3,6-dibromo-1,2,4,5-tetrazine are not available in the current literature [11]. However, comprehensive studies on related halogenated tetrazine derivatives provide valuable insights into expected thermal behavior [21].
3,6-dichloro-1,2,4,5-tetrazine, the chloro analog, demonstrates good thermal stability characteristics [21]. Differential scanning calorimetry studies on various 3,6-disubstituted tetrazines reveal that halogenated derivatives generally exhibit enhanced thermal stability compared to alkyl-substituted variants [22].
Research on tetrazine thermal decomposition mechanisms indicates that symmetrically disubstituted tetrazines typically undergo decomposition through C-N bond cleavage rather than ring fragmentation [22]. The presence of electron-withdrawing groups like bromine atoms tends to stabilize the tetrazine ring system against thermal decomposition [21].
Comparative thermal stability data from related compounds:
| Compound | Decomposition Temperature | Thermal Behavior | Reference |
|---|---|---|---|
| 3,6-Dibromo-1,2,4,5-tetrazine | Not reported | - | [11] |
| 3,6-Dichloro-1,2,4,5-tetrazine | Not reported | Good thermal stability | [21] |
| 3,6-Diphenyl-1,2,4,5-tetrazine | 196-198°C | Decomposes at melting point | [23] [20] |
| 3,6-Di-2-pyridyl-1,2,4,5-tetrazine | 225°C | Decomposition | [24] |
| 3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine | >260°C | High thermal stability | [25] |
Thermodynamic considerations suggest that bromine substitution should enhance thermal stability relative to hydrogen-substituted tetrazines due to the increased bond dissociation energy of C-Br bonds compared to C-H bonds [22]. However, the exact decomposition pathways and kinetic parameters for 3,6-dibromo-1,2,4,5-tetrazine require experimental determination.
Computational modeling of tetrazine molecular orbitals has employed various quantum chemical methods ranging from semi-empirical approaches to high-level density functional theory calculations [6] [4]. The electronic structure of 3,6-dibromo-1,2,4,5-tetrazine can be understood through detailed analysis of its frontier molecular orbitals and their interactions with the bromine substituents.
Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets have proven particularly effective for tetrazine systems [7]. More sophisticated approaches employing the M06-2X functional provide improved descriptions of dispersion interactions and kinetic properties [26]. Long-range corrected functionals such as ωB97XD with augmented correlation-consistent basis sets offer enhanced accuracy for electronic property predictions [6].
Composite methods including G4, G4MP2, and CBS-4M have been extensively applied to tetrazine derivatives for accurate thermochemical property determination [6] [27]. These methods provide benchmark-quality results for enthalpy of formation calculations and electronic structure analysis [28].
| Computational Method | Application | Accuracy | Reference |
|---|---|---|---|
| DFT B3LYP/6-311+G(d,p) | Geometry optimization, thermochemistry | Good | [6] [7] |
| DFT M06-2X/6-311+G(d,p) | Kinetics, reactivity prediction | Very good | [15] [26] |
| DFT ωB97XD/aug-cc-pVTZ | High accuracy calculations | Excellent | [6] [27] |
| G4 composite method | Enthalpy of formation | Benchmark | [6] [28] |
| TD-DFT | Electronic excitations | Good | [29] [30] |
The highest occupied molecular orbital of tetrazine derivatives typically exhibits significant contributions from nitrogen lone pair orbitals [5]. In 3,6-dibromo-1,2,4,5-tetrazine, the HOMO is expected to show delocalization across the tetrazine ring with partial localization on the nitrogen atoms. The electron-withdrawing effect of bromine substituents lowers the HOMO energy level compared to unsubstituted tetrazine [8].
The lowest unoccupied molecular orbital in tetrazine systems is primarily composed of π* orbitals delocalized across the carbon-nitrogen framework [5]. Computational studies on related tetrazine derivatives indicate LUMO energies typically ranging from -1.3 to -2.1 eV, depending on substituent effects [5]. The presence of bromine atoms is expected to stabilize the LUMO through inductive electron withdrawal.
Time-dependent density functional theory calculations provide insights into electronic excitations and optical properties [29] [30]. The characteristic pink-to-red coloration of tetrazine derivatives arises from n→π* transitions involving promotion of electrons from nitrogen lone pairs to the ring π* system [30].
Theoretical investigations using various DFT functionals have revealed that tetrazine HOMO-LUMO gaps typically range from 3-5 eV, depending on substitution patterns [8] [31]. Electron-withdrawing substituents like bromine reduce the HOMO-LUMO gap by stabilizing both frontier orbitals, with a more pronounced effect on the LUMO [8].
Natural bond orbital analysis of tetrazine derivatives reveals significant charge transfer between the ring system and substituents [4]. In halogenated tetrazines, the electronegativity difference between carbon and halogen atoms creates dipolar character that influences both electronic structure and reactivity patterns [4].
Aromaticity from the molecular orbital perspective can be assessed through examination of orbital delocalization patterns [13]. Tetrazine rings exhibit pseudo-aromatic character with delocalized π-electrons, though the electron distribution is asymmetric compared to classical aromatic systems like benzene [1] [13].
| Orbital Property | Tetrazine Family | Expected for 3,6-Dibromo derivative | Reference |
|---|---|---|---|
| HOMO Character | N lone pairs + π | Lowered by Br substitution | [5] |
| LUMO Character | π* delocalized | Stabilized by Br substitution | [5] |
| HOMO-LUMO Gap | 3-5 eV | Reduced by electron withdrawal | [8] [31] |
| Dipole Moment | Variable | Enhanced by C-Br dipoles | [4] |